Distearyl thiodipropionate
Overview
Description
Distearyl thiodipropionate (DSTDP) is a versatile antioxidant and UV stabilizer used in various industries, including cosmetics . It offers protection against free radicals and UV damage, while also functioning as an emulsifier and preserving moisture on the skin .
Synthesis Analysis
The synthetic method for this compound involves mixing hydrogen sulfide, lower acrylate ester, weak base amine catalyst, and polar solvent, followed by rectification, transesterification, and fractionation steps . This method offers advantages like low cost and energy consumption .Molecular Structure Analysis
This compound is a white to yellowish solid with a molecular formula of C31H54O2S and molecular weight of 498.86 . It is insoluble in water but soluble in organic solvents .Chemical Reactions Analysis
This compound plays a crucial role as a catalyst in the process for preparing hindered phenols, specifically as antioxidants . The process involves the transesterification of certain compounds to produce hindered phenols with specific chemical properties .Physical And Chemical Properties Analysis
This compound is a white to yellowish solid with a molecular formula of C31H54O2S and molecular weight of 498.86 . It is insoluble in water but soluble in organic solvents . DSTDP has a slight characteristic odor and remains stable under normal temperatures and pressures .Scientific Research Applications
1. Cosmetic Industry Applications
Distearyl thiodipropionate is used in various cosmetic products. A study by Diamante et al. (2010) in the International Journal of Toxicology assessed its safety as used in cosmetics. It was found that this compound, along with other similar compounds, does not suggest significant toxicity and is safe for use in cosmetic products formulated to be nonirritating (Diamante et al., 2010).
2. Biotechnological Applications
Research by Bruland et al. (2009) in the Journal of Biological Chemistry explored the catabolism of 3,3-thiodipropionic acid, a related compound, for biotechnological synthesis. This study is crucial for developing novel biosynthesis pathways in the future, implicating this compound's relevance in biotechnological applications (Bruland et al., 2009).
3. Polymer Degradation and Stability
A study by Xu et al. (2020) in Polymer Degradation and Stability focused on the thermal ageing of silane-crosslinked polyethylene stabilized with this compound. This research highlights its role in enhancing the durability and stability of polymers, particularly in high-temperature conditions (Xu et al., 2020).
4. Application in Plastic Packaging for Cosmetics
Murat et al. (2019) in Food and Chemical Toxicology conducted a study on the interaction of plastic packagings with cosmetics, including the assessment of this compound as a plastic additive. This study is pivotal for ensuring consumer safety and understanding the interactions of such compounds in cosmetic packaging (Murat et al., 2019).
Mechanism of Action
Target of Action
Distearyl Thiodipropionate (DSTDP) primarily targets free radicals and UV radiation . It is used extensively in various industries, including cosmetics, where it offers protection against free radicals and UV damage .
Mode of Action
DSTDP functions as an antioxidant and UV stabilizer . As an antioxidant, it impedes oxidation reactions, thereby preserving the color and texture of finished products . As a UV stabilizer, it safeguards the skin from UV damage . Moreover, DSTDP also acts as an emulsifier , aiding in the dispersion of other ingredients in personal care products .
Biochemical Pathways
oxidative stress and free radical formation . By neutralizing free radicals, DSTDP can prevent oxidative damage to cells and tissues .
Pharmacokinetics
It is known that dstdp is a white to yellowish solid that is insoluble in water but soluble in organic solvents This suggests that it may be absorbed and distributed in the body through lipid-rich tissues and metabolized by the liver
Result of Action
The primary result of DSTDP’s action is the protection of skin and other materials from oxidative damage . By neutralizing free radicals, DSTDP prevents oxidative stress, which can lead to cellular damage and premature aging . In addition, DSTDP’s UV stabilizing properties protect the skin from harmful UV radiation .
Action Environment
The efficacy and stability of DSTDP can be influenced by various environmental factors. For instance, its antioxidant and UV stabilizing properties may be more effective in environments with high levels of oxidative stress or UV exposure . Furthermore, DSTDP demonstrates exceptional thermal stability and compatibility with diverse polymers and organic materials , suggesting that it can remain stable and effective in a variety of industrial settings.
Future Directions
The future outlook of the Distearyl thiodipropionate market looks promising. The market is expected to witness significant growth during the forecasted period, with a projected compound annual growth rate (CAGR) of %. The increasing demand for antioxidants in the plastics and rubber industry, as well as the growing emphasis on protecting materials from degradation, are some of the key factors driving market growth .
properties
IUPAC Name |
octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027299 | |
Record name | Distearyl thiodipropionate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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Record name | Distearyl thiodipropionate | |
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Boiling Point |
BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
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Solubility |
Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |
Record name | DISTEARYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.027 g/cu cm at 25 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.95X10-8 mm Hg at 20 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White flakes, Crystals | |
CAS RN |
693-36-7, 31852-10-5 | |
Record name | Distearyl thiodipropionate | |
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Record name | Distearyl thiodipropionate | |
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Record name | Dioctadecyl thiodipropionate | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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Record name | Distearyl thiodipropionate | |
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Record name | Dioctadecyl 3,3'-thiodipropionate | |
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Record name | Dioctadecyl thiodipropionate | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Melting Point |
61 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Distearyl thiodipropionate (DSTDP) primarily used for in industrial applications?
A1: DSTDP is widely employed as an antioxidant and stabilizer in various industrial applications, particularly in the manufacturing of polymers. [, , , , , , ] Its primary function is to prevent or slow down the degradation of polymers caused by oxidation, thus enhancing their lifespan and performance. [, ]
Q2: How does DSTDP function as an antioxidant in polymer materials?
A2: While the exact mechanism of action of DSTDP in polymers is complex and can vary depending on the specific polymer and processing conditions, it is generally understood to function as a secondary antioxidant. [] This means it primarily acts by decomposing hydroperoxides, which are reactive species formed during the initial stages of polymer oxidation. This decomposition prevents the further autocatalytic degradation of the polymer chains.
Q3: Are there specific analytical techniques used to identify and quantify DSTDP in polymer materials?
A3: Yes, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has been successfully employed for the identification and quantification of DSTDP in plastic materials. [] This technique offers high sensitivity and specificity, allowing for the detection of even trace amounts of DSTDP within the complex polymer matrix.
Q4: Can the presence of DSTDP in a polymer formulation affect the performance of other additives?
A4: Research suggests that DSTDP can influence the effectiveness of other additives in a polymer formulation, specifically copper inhibitors used to enhance the stability of the material. [] The presence of DSTDP may interfere with the complexing ability of copper inhibitors, potentially reducing their efficacy. This highlights the importance of careful formulation considerations when using DSTDP in combination with other additives.
Q5: Beyond its role as an antioxidant, are there other applications for DSTDP in material science?
A5: DSTDP is also utilized as an ingredient in the production of insulation paper for transformers. [] In this context, it contributes to enhancing the paper's resistance to combustion and improving its overall service lifespan. This application demonstrates the versatility of DSTDP in different material science applications.
Q6: What are some considerations regarding the environmental impact of DSTDP?
A6: While DSTDP offers benefits in various applications, its potential environmental impact requires consideration. Research in this area is limited, but responsible practices such as proper waste management and exploring alternatives are essential to mitigate any negative ecological effects.
Q7: Are there alternative compounds that can be used in place of DSTDP in specific applications?
A7: Yes, depending on the specific application, other antioxidants like thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] can be considered as alternatives to DSTDP. [] The choice of the most suitable antioxidant depends on factors such as the type of polymer, processing conditions, desired performance characteristics, and cost-effectiveness.
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